molecular formula C24H24N2O4 B15243865 Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate

Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate

Cat. No.: B15243865
M. Wt: 404.5 g/mol
InChI Key: DQTDPGTXQWYZAI-UHFFFAOYSA-N
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Description

Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with an amine. The reaction is carried out under vigorous stirring and at room temperature. The product is then isolated by filtration and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate involves the formation of stable carbamate bonds with amines. This stability allows for the protection of amine groups during chemical reactions. The compound can be selectively deprotected under mild conditions, releasing the free amine for further reactions . The molecular targets include amine groups in peptides and proteins, and the pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in complex organic synthesis, where selective protection and deprotection of amine groups are required .

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

benzyl N-[3-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]carbamate

InChI

InChI=1S/C24H24N2O4/c27-23(29-17-20-8-3-1-4-9-20)25-15-14-19-12-7-13-22(16-19)26-24(28)30-18-21-10-5-2-6-11-21/h1-13,16H,14-15,17-18H2,(H,25,27)(H,26,28)

InChI Key

DQTDPGTXQWYZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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